Spikenard extract

Description

Properties

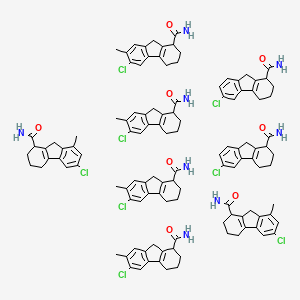

Molecular Formula |

C118H124Cl8N8O8 |

|---|---|

Molecular Weight |

2065.9 g/mol |

IUPAC Name |

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |

InChI |

InChI=1S/6C15H16ClNO.2C14H14ClNO/c4*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h4*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |

InChI Key |

CVULIBDCMHJJSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Comprehensive Phytochemistry and Bioactivity of Nardostachys jatamansi: A Technical Guide

An in-depth exploration of the chemical constituents, pharmacological activities, and underlying molecular mechanisms of the Himalayan medicinal plant, Nardostachys jatamansi, tailored for researchers, scientists, and drug development professionals.

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayan region, has a long-standing history of use in traditional medicine systems, including Ayurveda, for treating a variety of ailments. Modern scientific investigation has begun to validate its traditional applications, revealing a complex phytochemical profile with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical constituents of N. jatamansi, its diverse bioactivities, and the molecular pathways it modulates. The information is presented to facilitate further research and drug discovery efforts centered on this potent medicinal plant.

Chemical Constituents of Nardostachys jatamansi

The rhizome of Nardostachys jatamansi is a rich source of a diverse array of bioactive compounds. The primary classes of chemical constituents include sesquiterpenoids, coumarins, lignans, neolignans, alkaloids, and flavonoids.[1][2]

Table 1: Major Chemical Constituents Identified in Nardostachys jatamansi

| Compound Class | Examples | Reference(s) |

| Sesquiterpenoids | Jatamansone (Valeranone), Nardostachone, Jatamansic Acid, Nardal, Spirojatamol, Calarene, Patchouli alcohol, β-eudesmol | [1] |

| Coumarins | Jatamansin | [1] |

| Alkaloids | Actinidine, Nardostachysin | [1][2] |

| Flavonoids | Quercetin | [2] |

| Lignans & Neolignans | Virolin | [1] |

| Fatty Acids & Alcohols | n-Hexacosane, n-Hexacosanol | [1] |

Quantitative Analysis of Phytochemicals

Quantitative analysis of N. jatamansi extracts has revealed significant amounts of total phenols, flavonoids, and flavonols. One study reported the total phenolic, flavonoid, and flavonol content in an aqueous extract to be 8.631 mg GAE/g, 30.267 mg rutin/g, and 72.971 mg rutin/g, respectively. The tannin content was also found to be notably high.

The composition of the essential oil of N. jatamansi has been extensively studied using Gas Chromatography-Mass Spectrometry (GC-MS). The major constituents and their relative percentages vary depending on the geographical origin and extraction method.

Table 2: Quantitative Composition of Nardostachys jatamansi Essential Oil from a GC-MS Study

| Compound | Retention Time (min) | Area (%) |

| Calarene | 13.56 | 20.4 |

| γ-Himachelene | 14.23 | 17.1 |

| Vardiflorene | 14.56 | 12.3 |

| Ionol 4 | 15.23 | 9.9 |

| α-Panasinsen | 15.87 | 9.7 |

| Jatamansone | 16.23 | 7.0 |

| α-Santalene | 16.98 | 4.6 |

| Epiglobulol | 17.54 | 1.9 |

| 2,2,7,7-Tetramethyl tricyclo [6,2,1,0 (1,6)] undec-4-ene 3-one | 18.23 | 1.7 |

| Resibufogenin | 19.56 | 8.4 |

Bioactivity of Nardostachys jatamansi

Nardostachys jatamansi exhibits a wide range of pharmacological activities, which are attributed to its complex mixture of bioactive compounds. These activities include neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

Neuroprotective Activity

Extracts of N. jatamansi and its isolated compounds have demonstrated significant neuroprotective effects in various in vitro and in vivo models. The neuroprotection is attributed to the modulation of multiple signaling pathways and the suppression of neuroinflammation.

One of the key mechanisms is the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory mediators. Nardosinone, a prominent sesquiterpenoid, has been shown to suppress the production of M1 pro-inflammatory factors in lipopolysaccharide (LPS)-induced BV-2 microglial cells. This effect is mediated through the inhibition of the AKT/mTOR signaling pathway. Furthermore, N. jatamansi extract and nardosinone can attenuate chemokine release from activated microglia, thereby reducing T cell migration.[3]

Another important neuroprotective mechanism involves the modulation of the TLR4/MyD88 signaling pathway. Nardostachin, another constituent, has been shown to exert anti-neuroinflammatory effects by suppressing the TLR4-MyD88-NF-κB and JNK MAPK pathways in LPS-induced microglial cells.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of N. jatamansi are well-documented. Cycloolivil, a compound isolated from the plant, has been shown to inhibit the production of inflammatory cytokines such as IL-6, IL-8, and RANTES in TNF-α/IFN-γ-induced HaCaT keratinocytes. This anti-inflammatory effect is mediated by the blockage of the NF-κB and JAK/STAT signaling pathways.[5][6]

Antioxidant Activity

The antioxidant potential of N. jatamansi is attributed to its ability to scavenge free radicals. The methanolic extract of jatamansi rhizome has demonstrated concentration-dependent antioxidant activity by inhibiting the DPPH radical, with an IC50 value of 60.03 μg/mL. The same extract also exhibited nitric oxide free radical scavenging activity with an IC50 value of 81.99 μg/mL.[7]

Anticancer Activity

Nardostachys jatamansi root extract has been shown to possess anticancer properties. It can reduce the viability of neuroblastoma cell lines (IMR-32 and SK-N-MC) at lower doses compared to non-cancerous cells. The extract also negatively regulates the growth kinetics of these cancer cells in a significant manner.[8] Furthermore, the extract has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) by reducing the activation of STAT3 through the inhibition of ERK expression.[9]

Table 3: Summary of Key Bioactivities and their Quantitative Measures

| Bioactivity | Experimental Model | Key Findings | Reference(s) |

| Neuroprotective | LPS-induced BV-2 microglial cells | Nardosinone suppresses M1 pro-inflammatory factors via AKT/mTOR pathway inhibition. | [3] |

| LPS-induced BV-2 and primary microglial cells | Nardostachin suppresses neuroinflammation via TLR4/MyD88-NF-κB and JNK MAPK pathways. | [4] | |

| Anti-inflammatory | TNF-α/IFN-γ-induced HaCaT keratinocytes | Cycloolivil inhibits IL-6, IL-8, and RANTES production by blocking NF-κB and JAK/STAT pathways. | [5][6] |

| Antioxidant | DPPH radical scavenging assay | Methanolic extract IC50: 60.03 μg/mL | [7] |

| Nitric oxide radical scavenging assay | Methanolic extract IC50: 81.99 μg/mL | [7] | |

| Anticancer | IMR-32 and SK-N-MC neuroblastoma cell lines | Root extract reduces cell viability and proliferation. | [8] |

| Hepatocellular carcinoma (HCC) cells | Root extract inhibits proliferation via ERK/STAT3 pathway. | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the bioactivity of Nardostachys jatamansi.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Treat the cells with varying concentrations of the N. jatamansi extract or isolated compound and incubate for a specified period (e.g., 72 hours).[10]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[10] Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[11]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this working solution should be adjusted to 1.00 ± 0.200 at 517 nm.[12]

-

Reaction Mixture: Add 0.5 mL of the N. jatamansi extract at various concentrations to 3 mL of the DPPH working solution.[12]

-

Incubation: Mix the solution and allow it to stand in the dark for 30 minutes.[12]

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A reference sample containing 0.5 mL of the solvent instead of the extract is used as a control.[12]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Freund's Adjuvant-Induced Arthritis Model

This is a widely used animal model for studying chronic inflammation and the efficacy of anti-arthritic drugs.

-

Induction of Arthritis: Inject 0.05 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of Mycobacterium tuberculosis subcutaneously into the footpad of a rear paw of a rat.[13]

-

Treatment: Administer the N. jatamansi extract or vehicle orally to the rats daily for a specified period (e.g., 21 days).[14]

-

Assessment of Arthritis: Monitor the development of arthritis by measuring the paw volume and arthritic index. Secondary arthritis in the non-injected paws typically appears within 12-14 days.[13][14]

-

Biochemical and Hematological Analysis: At the end of the treatment period, collect blood samples to analyze biochemical and hematological parameters such as C-reactive protein, serum rheumatoid factor, and erythrocyte sedimentation rate.[14]

LPS-Induced Neuroinflammation in Microglia

This in vitro model is used to study the anti-neuroinflammatory effects of compounds.

-

Cell Culture: Culture BV-2 microglial cells in appropriate media.

-

Treatment: Pre-treat the cells with different concentrations of N. jatamansi extract or isolated compounds for a specific duration (e.g., 1 hour).

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[3]

-

Analysis of Inflammatory Mediators: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., nitric oxide) using appropriate assays (e.g., ELISA, Griess assay).

-

Western Blot Analysis: Lyse the cells to extract proteins and perform Western blot analysis to determine the expression levels of key proteins in the inflammatory signaling pathways (e.g., p-NF-κB, iNOS, COX-2).

Signaling Pathways and Molecular Mechanisms

The bioactive compounds in Nardostachys jatamansi exert their effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several compounds from N. jatamansi have been shown to inhibit this pathway. For instance, cycloolivil blocks the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines. Nardostachin also inhibits the NF-κB signaling pathway by repressing IκB-α phosphorylation and blocking NF-κB translocation.[4][5]

Caption: Inhibition of the NF-κB signaling pathway by N. jatamansi constituents.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical pathway in cytokine signaling. Cycloolivil from N. jatamansi has been demonstrated to inhibit the phosphorylation of JAK2 and STAT1, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory genes.[5][6]

Caption: Inhibition of the JAK/STAT signaling pathway by cycloolivil from N. jatamansi.

ERK/STAT3 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are crucial for cell proliferation and survival. N. jatamansi root extract has been shown to inhibit the proliferation of hepatocellular carcinoma cells by reducing the phosphorylation of both ERK and STAT3. This leads to a decrease in the expression of downstream targets like cyclin D1, thereby arresting the cell cycle.[9]

References

- 1. phytojournal.com [phytojournal.com]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. mdpi.com [mdpi.com]

- 4. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Standardization and in vitro antioxidant activity of jatamansi rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nardostachys jatamansi Root Extract Attenuates Tumor Progression in Hepatocellular Carcinoma via Inhibition of ERK/STAT3 Pathways | Anticancer Research [ar.iiarjournals.org]

- 10. MTT (Assay protocol [protocols.io]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. mdpi.com [mdpi.com]

- 13. Adjuvant-Induced Arthritis Model [chondrex.com]

- 14. researchgate.net [researchgate.net]

Spikenard (Nardostachys jatamansi) Extract: Mechanisms of Action in Neurological Disorders - A Technical Guide

Abstract: Nardostachys jatamansi, commonly known as Spikenard, is an aromatic herb with a long history of use in traditional medicine for treating neuropsychiatric and other disorders.[1] Modern pharmacological research has begun to elucidate the complex molecular mechanisms underlying its neuroprotective effects. This technical guide provides an in-depth overview of the core mechanisms of action of Spikenard extract and its active constituents in the context of neurological disorders. The primary activities discussed include potent anti-neuroinflammatory effects through the modulation of key signaling pathways such as NF-κB, MAPK, and NLRP3; significant antioxidant activity via activation of the Nrf2 pathway and direct radical scavenging; modulation of critical neurotransmitter systems including the GABAergic and serotonergic systems; and the regulation of cellular metabolism in microglia. This document summarizes key preclinical data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

The therapeutic potential of this compound in neurological disorders stems from its multifaceted interaction with the central nervous system. Its bioactive compounds, including sesquiterpenoids like nardosinone and jatamansone, and pyranocoumarins like jatamansinol, act on several fronts to mitigate the pathological processes underlying neurodegeneration.[2][3][4]

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, primarily driven by over-activated microglia, is a hallmark of many neurological diseases, including Parkinson's and Alzheimer's disease. This compound and its components exert profound anti-inflammatory effects by targeting several key signaling cascades.

-

Inhibition of the TLR4/MyD88/NF-κB and JNK MAPK Pathways: The active compound nardostachin has been shown to suppress the protein expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein, myeloid differentiation factor 88 (MyD88).[5] This leads to the inhibition of both the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways.[5] Mechanistically, it represses the phosphorylation of IκB-α, which prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes for cytokines (IL-1β, IL-6, TNF-α), and enzymes like iNOS and COX-2.[2][5]

Caption: Inhibition of TLR4-mediated NF-κB and JNK MAPK signaling by this compound.

-

Modulation of NLRP3 Inflammasome: In models of Parkinson's disease, a combination of Nardostachys jatamansi and levodopa was found to inhibit the NLRP3 inflammasome pathway.[6][7] This pathway is a critical component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

-

Regulation of Microglial Metabolism and Polarization: this compound and its active component nardosinone can suppress the M1 (pro-inflammatory) polarization of microglia.[2][8] This is achieved, in part, by reprogramming the glucose metabolism of activated microglia. The extract inhibits the glycolytic process and promotes oxidative phosphorylation via the AKT/mTOR signaling pathway, which is crucial for reversing the inflammatory state of these immune cells.[2][8]

References

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. Jatamansinol from Nardostachys jatamansi Ameliorates Tau-Induced Neurotoxicity in Drosophila Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Nardostachys jatamansi and levodopa combination alleviates Parkinson’s disease symptoms in rats through activation of Nrf2 and inhibition of NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration | Semantic Scholar [semanticscholar.org]

Pharmacological Properties of Spikenard Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spikenard (Nardostachys jatamansi), a perennial herb found in the Himalayas, has a long history of use in traditional medicine systems for treating a variety of ailments, particularly those related to the nervous system.[1][2][3] Modern pharmacological research has identified sesquiterpenoids as major bioactive constituents of Spikenard, responsible for a wide range of therapeutic effects.[2][4][5] These compounds have demonstrated significant potential in drug discovery and development due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, anticonvulsant, and cytotoxic effects.[3][6][7][8] This technical guide provides an in-depth overview of the pharmacological properties of Spikenard sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the key pharmacological activities of various sesquiterpenoids isolated from Nardostachys jatamansi.

Table 1: Anti-inflammatory and Neuroprotective Activity of Spikenard Sesquiterpenoids

| Sesquiterpenoid | Assay | Cell Line/Model | Concentration/Dose | Effect | IC₅₀/Result | Citation |

| Nardosinone | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | - | Inhibition of NO production | 21.4 μM | [9] |

| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated BV2 microglia | - | Inhibition of PGE₂ production | - | [9] | |

| M1 Pro-inflammatory Factor Production | LPS-induced BV-2 microglial cells | - | Suppression | - | [10] | |

| Isonardosinone | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | - | Inhibition of NO production | 35.2 μM | [9] |

| Kanshone E | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | - | Inhibition of NO production | 25.7 μM | [9] |

| Kanshone B | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | - | Inhibition of NO production | 46.8 μM | [9] |

| Desoxo-narchinol A | Nitric Oxide (NO) Production | LPS-stimulated BV2 cells | - | Inhibition of NO overproduction | 3.48 ± 0.47 μM | [11] |

| Narchinol B | Nitric Oxide (NO) Production | LPS-stimulated BV2 cells | - | Inhibition of NO overproduction | 2.43 ± 0.23 μM | [11] |

| 7-methoxydesoxo-narchinol | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | - | Dose-dependent inhibition | - | [6] |

| Kanshone N | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | - | Dose-dependent inhibition | - | [6] |

| Narchinol A | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | - | Dose-dependent inhibition | - | [6] |

| Jatamansone | Anticonvulsant Activity | MES Test (mice) | - | Reduction in recovery time | Significant | [7] |

| Antioxidant Activity | DPPH model | - | IC₅₀ | 14.80 mg/ml | [7] | |

| Aristolen-1(10)-en-9-ol | Sedative Activity | Caffeine-treated excitatory mouse model | 300 µ g/cage (inhalation) | ~60% inhibition of locomotion | - | |

| Patchouli alcohol | Sedative Activity | Caffeine-treated excitatory mouse model | 300 µ g/cage (inhalation) | ~60% inhibition of locomotion | - |

Table 2: Cytotoxic Activity of Spikenard Sesquiterpenoids

| Sesquiterpenoid/Extract | Cell Line | Assay | IC₅₀ | Citation |

| Chloroform:Methanol (1:1) Extract | A549 (lung cancer) | Cytotoxicity Assay | 18-30 µg/mL | [8] |

| DU-145 (prostate cancer) | Cytotoxicity Assay | 18-30 µg/mL | [8] | |

| MCF-7 (breast cancer) | Cytotoxicity Assay | 18-30 µg/mL | [8] | |

| SK-N-SH (neuroblastoma) | Cytotoxicity Assay | 18-30 µg/mL | [8] | |

| Nardoguaianone L (G-6) | SW1990 (pancreatic cancer) | Cell Viability Assay | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Sesquiterpenoids from Nardostachys jatamansi

The isolation of sesquiterpenoids from the rhizomes and roots of Nardostachys jatamansi typically involves a multi-step process of extraction and chromatographic separation.

Protocol:

-

Extraction: The dried and powdered rhizomes and roots of N. jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.[11]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to yield different fractions.[11]

-

Column Chromatography: The bioactive fractions (e.g., hexane fraction) are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-EtOAc) to obtain sub-fractions.[11]

-

High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by preparative or semi-preparative HPLC to isolate individual sesquiterpenoids.[11]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of Spikenard sesquiterpenoids are commonly evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines.

Cell Line: Murine microglial BV2 cells or RAW 264.7 macrophages.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 2.5 x 10⁴ cells/well and allowed to adhere overnight.[5][13]

-

Treatment: The cells are pre-treated with various concentrations of the test sesquiterpenoid for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.[5][13]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.[14]

-

Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[5]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Cell Lines: A549 (lung cancer), DU-145 (prostate cancer), MCF-7 (breast cancer), SK-N-SH (neuroblastoma), or other relevant cancer cell lines.[8]

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[9]

-

Treatment: The cells are treated with various concentrations of the test sesquiterpenoid and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.[7]

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Neuroprotective and Nootropic Activity Assays

a) Scopolamine-Induced Amnesia Model

This model is used to evaluate the potential of compounds to reverse memory deficits.

Animals: Swiss albino mice.

Protocol:

-

Animal Grouping: The animals are divided into several groups: a control group, a scopolamine-treated group, and groups treated with the test compound at different doses plus scopolamine.

-

Drug Administration: The test compound or vehicle is administered orally for a specific period (e.g., 14 days).

-

Induction of Amnesia: On the final day of treatment, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (e.g., 0.4 mg/kg) 30 minutes before the behavioral test.[16]

-

Behavioral Testing (Elevated Plus Maze): The elevated plus maze is used to assess learning and memory. The time it takes for the mouse to move from the open arm to the enclosed arm (transfer latency) is recorded on the first day (acquisition) and after 24 hours (retention). A shorter transfer latency on the second day indicates improved memory.[17]

b) Maximal Electroshock (MES) Seizure Test

This model is used to screen for anticonvulsant activity.

Animals: Mice (25-30 g).[3]

Protocol:

-

Animal Selection: Animals are pre-screened for their response to a maximal electroshock (e.g., 150 mA for 0.2 seconds via ear electrodes). Those exhibiting a tonic hind limb extension are selected.[3]

-

Drug Administration: The selected animals are divided into groups and administered either the test compound or a vehicle. A standard anticonvulsant drug like phenytoin may be used as a positive control.[2][3]

-

Induction of Seizures: After a specific pre-treatment time (e.g., 60 minutes), a maximal electroshock is delivered to each animal.[3]

-

Observation: The duration of different phases of the seizure, particularly the tonic hind limb extension, is recorded. A reduction in the duration or complete abolition of the tonic hind limb extension indicates anticonvulsant activity.[6]

Signaling Pathways

The pharmacological effects of Spikenard sesquiterpenoids are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway in Anti-inflammatory and Neuroprotective Effects

Several sesquiterpenoids from N. jatamansi exert their anti-inflammatory and neuroprotective effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9] In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[18][19] Spikenard sesquiterpenoids have been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent inflammatory cascade.[6]

GABAergic System in Sedative Effects

The sedative effects of certain Spikenard sesquiterpenoids, such as aristolen-1(10)-en-9-ol, are mediated through the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor (GABA-A receptor), it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. The sedative effect of aristolen-1(10)-en-9-ol is suggested to be expressed via the GABA-A benzodiazepine receptor, as its effect is abolished by the antagonist flumazenil.

Conclusion

The sesquiterpenoids isolated from Nardostachys jatamansi represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse activities, including neuroprotection, anti-inflammation, anticonvulsion, and cytotoxicity, are supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and the GABAergic system, provides a strong rationale for their further investigation in drug development programs. This technical guide serves as a comprehensive resource for researchers and scientists in the field, providing a foundation for future studies aimed at harnessing the therapeutic benefits of these promising natural products.

References

- 1. scispace.com [scispace.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 4. Elevated plus maze protocol [protocols.io]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. youtube.com [youtube.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Cytotoxicity of Aqueous Extract and Oleo-Essential Oil of Dorema ammoniacum Plant Oleo-Gum Resin in Some Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nardostachys jatamansi extract prevents chronic restraint stress-induced learning and memory deficits in a radial arm maze task - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Bioactive Compounds of Nardostachys jatamansi Roots: A Technical Guide

An In-depth Exploration of Phytochemistry, Experimental Protocols, and Biological Activity for Researchers and Drug Development Professionals

Introduction: Nardostachys jatamansi, a perennial herb native to the Himalayan region, has a long history of use in traditional medicine systems for treating a variety of ailments, particularly those related to the central nervous system.[1][2] Modern scientific investigation has sought to identify the bioactive compounds responsible for its therapeutic effects. The roots and rhizomes of the plant are particularly rich in a complex array of phytochemicals, with sesquiterpenoids, lignans, and neolignans being the most prominent classes of compounds.[3] This technical guide provides a comprehensive overview of the key bioactive compounds identified in N. jatamansi roots, detailed experimental protocols for their extraction and analysis, and an exploration of their known signaling pathways.

I. Quantitative Analysis of Bioactive Compounds

The chemical composition of Nardostachys jatamansi root extracts can vary depending on the geographical origin of the plant material, the extraction method employed, and the solvent used. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques used for the quantitative analysis of its bioactive constituents.

Table 1: Quantitative Analysis of Volatile Compounds in Nardostachys jatamansi Root Essential Oil (GC-MS)

| Compound | Class | Percentage (%) | Reference |

| Ledol | Sesquiterpenoid | 23.82 | [4] |

| Sativen | Sesquiterpenoid | 20.00 | [4] |

| β-Gurjunene | Sesquiterpenoid | 13.82 | [4] |

| Valencene | Sesquiterpenoid | 7.75 | [4] |

| Calarene | Sesquiterpenoid | 20.4 | |

| γ-Himachalene | Sesquiterpenoid | 17.1 | |

| Vardiflorene | Sesquiterpenoid | 12.3 | |

| α-Panasinsen | Sesquiterpenoid | 9.7 | |

| Jatamansone | Sesquiterpenoid | 7.0 | |

| Patchoulol | Sesquiterpenoid | 46.0 - 54.11 | [5] |

| Veridiflorol | Sesquiterpenoid | 23.65 | [6] |

| (-)-Globulol | Sesquiterpenoid | 29.11 | [6] |

Table 2: Quantitative Analysis of Non-Volatile Compounds in Nardostachys jatamansi Root Extracts (HPLC)

| Compound | Class | Concentration | Extraction Method | Reference |

| Nardosinone | Sesquiterpenoid | Major Peak (29.967% area at 4.399 min) | Methanolic Soxhlet Extract | [7] |

| Unidentified | - | Major Peak (25.974% area at 2.8 min) | Methanolic Soxhlet Extract | [7] |

| Gallic Acid | Phenolic Acid | - | 70% Ethanolic Extract | [8] |

| Catechin | Flavonoid | - | 70% Ethanolic Extract | [8] |

| Chlorogenic Acid | Phenolic Acid | - | 70% Ethanolic Extract | [8] |

| Epicatechin | Flavonoid | - | 70% Ethanolic Extract | [8] |

| Rutin Hydrate | Flavonoid | - | 70% Ethanolic Extract | [8] |

| Quercetin-3-rhamnoside | Flavonoid | - | 70% Ethanolic Extract | [8] |

| Total Phenolics | - | 53.06 ± 2.2 mg GAE/g | 70% Ethanolic Extract | [8] |

| Total Flavonoids | - | 25.303 ± 0.9 mg CE/g | 70% Ethanolic Extract | [8] |

II. Experimental Protocols

A. Extraction of Bioactive Compounds

Several methods are employed for the extraction of bioactive compounds from N. jatamansi roots, with the choice of method influencing the yield and composition of the extract.

1. Hydrodistillation for Essential Oil Extraction:

This method is used to isolate volatile compounds.

-

Procedure:

-

The air-dried rhizomes of N. jatamansi (500 g) are subjected to hydrodistillation using a Clevenger-type apparatus.[4][9]

-

The distillation process is carried out for a specified period, typically several hours, until the oil is completely extracted.

-

The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.[9]

-

The oil is stored in a dark, airtight container at a low temperature (e.g., 4°C) to prevent degradation.[9]

-

2. Soxhlet Extraction for Non-Volatile Compounds:

This technique is suitable for the exhaustive extraction of compounds with limited solubility.

-

Procedure:

-

Coarsely powdered and air-dried rhizomes are packed into a thimble.[6]

-

The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol or hexane).[6]

-

The solvent is heated to its boiling point, and the vapor travels up to the condenser, where it liquefies and drips back onto the plant material, extracting the compounds.

-

This cycle is repeated multiple times to ensure complete extraction.

-

The resulting extract is then concentrated under vacuum using a rotary evaporator.[6]

-

3. Maceration:

A simple extraction method involving soaking the plant material in a solvent.

-

Procedure:

-

The powdered plant material is placed in a sealed container with the chosen solvent (e.g., ethanol, methanol).

-

The mixture is left to stand for a period of several days, with occasional agitation.

-

The extract is then filtered, and the solvent is evaporated to yield the crude extract.

-

B. Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds:

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-1, 30m x 0.25mm) is typically used.[9]

-

Operating Conditions:

-

Carrier Gas: Helium or Nitrogen.[9]

-

Injector Temperature: Programmed to vaporize the sample without degradation.

-

Oven Temperature Program: A gradient is used to separate compounds based on their boiling points (e.g., 80-250°C at 4°C/min).[9]

-

Mass Spectrometer: Operated in electron impact (EI) mode, with a scan range appropriate for the expected compounds.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds:

-

Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector and a reverse-phase C18 column is commonly used.[7][10]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as 0.1% formic acid in water (A) and acetonitrile or methanol (B).[10]

-

Detection: The wavelength for detection is chosen based on the absorbance maxima of the target compounds (e.g., 254 nm).[7][10]

-

Quantification: The concentration of individual compounds is determined by comparing the peak areas with those of known standards.

III. Signaling Pathways and Biological Activities

Several bioactive compounds from Nardostachys jatamansi have been shown to modulate key signaling pathways involved in inflammation and cellular stress.

A. Anti-Neuroinflammatory Effects via NF-κB and MAPK Signaling

Certain sesquiterpenoids isolated from N. jatamansi, such as 7-methoxydesoxo-narchinol, kanshone N, and narchinol A, have demonstrated potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[11]

These compounds exert their effects by:

-

Inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11]

-

Suppressing the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-12, and tumor necrosis factor-α (TNF-α).[11]

-

Inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation of IκB-α and blocking the nuclear translocation of NF-κB.[11]

-

Nardostachin, another compound, has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) and suppress the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) pathway.[12]

Figure 1: Inhibition of NF-κB and MAPK signaling pathways by N. jatamansi sesquiterpenoids.

B. Neuroprotective Effects via Nrf2 Activation and NLRP3 Inhibition

In a model of Parkinson's disease, N. jatamansi extract, in combination with levodopa, demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the NLR family pyrin domain containing 3 (NLRP3) inflammasome pathway.[13][14] This dual action helps to mitigate oxidative stress and neuroinflammation.

Figure 2: Modulation of Nrf2 and NLRP3 pathways by N. jatamansi extract.

C. Experimental Workflow for Bioactive Compound Identification and Validation

The process of identifying and validating the biological activity of compounds from N. jatamansi follows a systematic workflow.

Figure 3: General workflow for isolation and characterization of bioactive compounds.

IV. Conclusion

Nardostachys jatamansi roots are a rich source of diverse bioactive compounds, particularly sesquiterpenoids, which have demonstrated significant therapeutic potential. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of the molecular mechanisms underlying the bioactivity of these compounds, particularly their modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, opens up new avenues for the development of novel therapeutics for a range of diseases, including neuroinflammatory and neurodegenerative disorders. Further research is warranted to isolate and characterize novel compounds and to fully understand their pharmacological effects and potential clinical applications.

References

- 1. orientjchem.org [orientjchem.org]

- 2. Medicinal Properties of Nardostachys jatamansi (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi [frontiersin.org]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. ujpah.in [ujpah.in]

- 6. iosrjournals.org [iosrjournals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antioxidant, Biomolecule Oxidation Protective Activities of Nardostachys jatamansi DC and Its Phytochemical Analysis by RP-HPLC and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcogj.com [phcogj.com]

- 10. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Neuroprotective Effects of Jatamansone in Spikenard Extract: A Technical Whitepaper

for Researchers, Scientists, and Drug Development Professionals

Foreword: The growing burden of neurodegenerative diseases necessitates the exploration of novel therapeutic avenues. Traditional medicine offers a rich repository of natural compounds with potential neuroprotective properties. Among these, Nardostachys jatamansi, commonly known as Spikenard, has been utilized for centuries in Ayurvedic medicine to treat neurological and psychiatric disorders.[1][2] This technical guide delves into the core scientific evidence surrounding the neuroprotective effects of jatamansone, a prominent sesquiterpenoid found in Spikenard extract, providing a comprehensive resource for researchers and drug development professionals.

Introduction: Jatamansone and this compound

Nardostachys jatamansi is a flowering plant from the Valerianaceae family, native to the Himalayan region.[1] Its rhizomes are a rich source of various bioactive compounds, including sesquiterpenoids like jatamansone and nardosinone.[3][4] These compounds are believed to be the primary contributors to the plant's therapeutic effects. Modern pharmacological studies are increasingly validating the traditional use of Spikenard, demonstrating its antioxidant, anti-inflammatory, anticonvulsant, and neuroprotective activities.[3][5] This whitepaper will focus on the neuroprotective mechanisms of jatamansone and the broader this compound, with a particular emphasis on their potential in the context of neuroinflammation and neurodegeneration.

Core Neuroprotective Mechanisms

Scientific investigations have revealed that jatamansone and this compound exert their neuroprotective effects through multiple, interconnected pathways. A significant body of research points towards the modulation of neuroinflammation, regulation of cellular metabolism, and inhibition of neuronal cell death.

Anti-inflammatory and Immunomodulatory Effects

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases. This compound and its active constituents have been shown to potently suppress pro-inflammatory responses in microglia.

An ethyl acetate extract of N. jatamansi (NJ-1A), in which nardosinone is a major component, and purified nardosinone itself, have been demonstrated to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[6][7][8][9][10] This includes the reduction of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7] Furthermore, the expression of inducible nitric oxide synthase (iNOS) protein is also inhibited.[7]

The underlying mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[6] Specifically, the phosphorylation of IκB-α and the p65 subunit of NF-κB are suppressed.[6]

Modulation of Microglial Metabolism

Recent research has highlighted the critical role of cellular metabolism in dictating the inflammatory phenotype of microglia. Pro-inflammatory (M1) microglia exhibit a metabolic shift towards glycolysis, while anti-inflammatory (M2) microglia rely on oxidative phosphorylation. This compound and nardosinone have been found to reverse the LPS-induced metabolic reprogramming in microglia.[6][7][8][9][10] They achieve this by inhibiting the glycolytic process and promoting oxidative phosphorylation, thereby skewing the microglial phenotype towards a less inflammatory state.[6][7][8]

This metabolic modulation is mediated through the AKT/mTOR signaling pathway.[6][7][10] Both the N. jatamansi extract and nardosinone were found to inhibit the phosphorylation of AKT and mTOR in activated microglia.[6] The use of an mTOR agonist was shown to abolish the inhibitory effects of the extract and nardosinone on the production of inflammatory mediators, confirming the central role of this pathway.[6][10]

Attenuation of T-Cell Infiltration

The crosstalk between the innate and adaptive immune systems is increasingly recognized in the context of neurodegeneration. Activated microglia release chemokines that attract peripheral immune cells, such as T-cells, into the central nervous system, exacerbating neuronal damage. This compound and nardosinone have been shown to suppress the production of chemokines in LPS-activated microglia, which in turn inhibits the migration of T-cells.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound and its components.

Table 1: In Vitro Anti-inflammatory Effects in LPS-induced BV-2 Microglial Cells

| Treatment | Outcome Measure | Result | Reference |

| NJ-1A Extract & Nardosinone | NO, IL-6, TNF-α production | Significant suppression | [7] |

| NJ-1A Extract & Nardosinone | iNOS protein expression | Inhibition | [7] |

| NJ-1A Extract & Nardosinone | mRNA expression of pro-inflammatory factors | Inhibition | [7] |

| NJ-1A Extract & Nardosinone | Phosphorylation of IκB-α and NF-κB p65 | Inhibition | [6] |

| NJ-1A Extract & Nardosinone | Reactive Oxygen Species (ROS) release | Inhibition | [6] |

Table 2: In Vitro Effects on Microglial Metabolism and T-Cell Migration

| Treatment | Outcome Measure | Result | Reference |

| NJ-1A Extract & Nardosinone | Glycolytic process in LPS-induced BV-2 cells | Inhibition | [6] |

| NJ-1A Extract & Nardosinone | Oxidative phosphorylation in LPS-induced BV-2 cells | Promotion | [6] |

| NJ-1A Extract & Nardosinone | Chemokine production in LPS-induced BV-2 cells | Suppression | [6] |

| NJ-1A Extract & Nardosinone | CTLL-2 cell migration | Inhibition | [6] |

Table 3: In Vivo Neuroprotective Effects in an MPTP-induced Mouse Model of Parkinson's Disease

| Treatment | Outcome Measure | Result | Reference |

| NJ-1A Extract & Nardosinone | Microglial activation | Inhibition | [6][8] |

| NJ-1A Extract & Nardosinone | T-cell infiltration | Diminished | [6][8] |

| NJ-1A Extract & Nardosinone | Loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra | Mitigated | [6][8] |

| Ag-NJE-NP-250 (Nanoparticle formulation) | Dopamine levels | Significantly restored (13.4 ng/mg) | [11] |

| Ag-NJE-NP-250 | Acetylcholine levels | Improved (12.3 ng/mg) | [11] |

| Ag-NJE-NP-250 | Serotonin levels | Improved (8.7 ng/mg) | [11] |

| Ag-NJE-NP-250 | GABA levels | Improved (8.5 ng/mg) | [11] |

| Ag-NJE-NP-250 | Motor coordination (Rotarod test) | Enhanced, near normal control levels | [11] |

Experimental Protocols

Preparation of Nardostachys jatamansi Extract (NJ-1A)

The ethyl acetate extract (NJ-1A) was obtained by the following procedure:

-

30 g of powdered N. jatamansi was passed through a 50-mesh sieve.

-

The powder was subjected to ultrasonic extraction twice with 600 mL of analytical grade methanol, with a 2-hour interval between extractions.

-

The resulting solution was filtered using medium-speed filter paper (15–20 μm).

-

The filtrate was concentrated to dryness under reduced pressure.

-

The dried extract was then suspended in 10 times its weight/volume of distilled water.

-

This aqueous suspension was extracted three times with an equal volume of ethyl acetate.

-

The ethyl acetate fractions were filtered and concentrated to yield the liposoluble component, NJ-1A.[6]

High-performance liquid chromatography (HPLC) analysis revealed that nardosinone constituted approximately 10.2% of the NJ-1A extract based on the relative peak area.[6][10]

In Vitro Model: LPS-induced BV-2 Microglial Cells

-

Cell Culture: BV-2 microglial cells were cultured in appropriate media.

-

Treatment: Cells were pretreated with various concentrations of NJ-1A extract or nardosinone for 30 minutes.

-

Stimulation: Following pretreatment, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Assays: After a 24-hour incubation period, various assays were performed, including:

-

Measurement of pro-inflammatory mediators (NO, IL-6, TNF-α) in the culture supernatant.

-

Western blot analysis to determine the protein expression of iNOS and the phosphorylation status of IκB-α, NF-κB p65, AKT, and mTOR.

-

Quantitative PCR to measure the mRNA expression of pro-inflammatory and anti-inflammatory cytokines.

-

Assays to assess glycolysis and oxidative phosphorylation.

-

Measurement of chemokine levels in the supernatant.[6]

-

In Vivo Model: MPTP-induced Mouse Model of Parkinson's Disease

-

Animals: Male C57BL/6N mice (8 weeks old) were used for the study.

-

Induction of Parkinson's Disease: A chronic model of Parkinson's disease was induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid (MPTP/p).[6][8]

-

Treatment Groups: Mice were divided into various groups, including a control group, an MPTP/p-treated group, and groups treated with NJ-1A extract or nardosinone.

-

Behavioral Assessment: Motor function was assessed using tests such as the Rotarod test.[11]

-

Neurochemical Analysis: Levels of neurotransmitters (dopamine, acetylcholine, serotonin, GABA) in brain tissue were measured using HPLC.[11]

-

Histopathological and Immunohistochemical Analysis: Brains were collected for histological examination and immunohistochemical staining to assess microglial activation, T-cell infiltration, and the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.[6][8][11]

Visualized Signaling Pathways and Workflows

Diagram 1: Signaling Pathway of this compound in Modulating Neuroinflammation

Caption: this compound inhibits neuroinflammation via the NF-κB and AKT/mTOR pathways.

Diagram 2: Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Diagram 3: Logical Relationship of Neuroprotective Effects

Caption: The multifaceted neuroprotective action of this compound.

Conclusion and Future Directions

The scientific evidence strongly supports the traditional use of Nardostachys jatamansi for neurological conditions. Jatamansone and other bioactive compounds within this compound exhibit potent neuroprotective properties through a multi-targeted approach. Their ability to modulate microglial activation and metabolism, suppress neuroinflammation, and protect dopaminergic neurons highlights their therapeutic potential for a range of neurodegenerative disorders, including Parkinson's disease.

Future research should focus on:

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of standardized Spikenard extracts in human subjects.

-

Pharmacokinetics and Bioavailability: Further studies are needed to understand the absorption, distribution, metabolism, and excretion of jatamansone and other active compounds to optimize dosing and delivery. The use of nanoparticle formulations appears to be a promising strategy to enhance bioavailability.[11]

-

Synergistic Effects: Investigating the potential synergistic interactions between different bioactive compounds within this compound could lead to the development of more potent and effective therapeutic formulations.

-

Targeted Drug Development: Jatamansone and related sesquiterpenoids can serve as lead compounds for the development of novel drugs targeting the specific signaling pathways involved in neuroinflammation and neurodegeneration.

References

- 1. In Vitro and In Silico Study of Nardostachys Jatamansi DC for Cognitive Impairment Related Conditions [openbioinformaticsjournal.com]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of toxicological and antioxidant potential of Nardostachys jatamansi in reversing haloperidol-induced catalepsy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration | Semantic Scholar [semanticscholar.org]

- 10. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Neuroprotective Effects and Therapeutic Potential of Nardostachys jatamansi Extract in a Mouse Model of Parkinson’s Disease: An Experimental Evaluation | Sciences of Conservation and Archaeology [sci-arch.org]

A Technical Guide to the Anti-inflammatory and Antioxidant Pathways of Spikenard (Nardostachys jatamansi) Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spikenard (Nardostachys jatamansi), a perennial herb native to the Himalayan region, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[1][2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the key signaling pathways modulated by Spikenard extract, presents quantitative data on its bioactivity, and details the experimental protocols used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit NF-κB activation.[4][5] Studies have demonstrated that components of the extract can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[4][6] This inhibitory action leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes.[4][7] One of the active compounds in Spikenard, nardostachin, has been shown to suppress the TLR4/MyD88-mediated activation of NF-κB.[6][7][8][9]

Modulation of MAPK Signaling Pathways

MAPKs are a group of serine/threonine protein kinases that play a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

This compound has been demonstrated to modulate MAPK signaling pathways in response to inflammatory stimuli.[2][10] Specifically, studies have shown that the extract can inhibit the phosphorylation of ERK, a key event in its activation.[10] Conversely, an increase in the phosphorylation of p38 and JNK has also been observed, suggesting a complex regulatory role of the extract on these pathways. The modulation of MAPK signaling by this compound contributes to its anti-inflammatory and anti-proliferative effects.[10] Nardostachin, a compound found in Spikenard, has been shown to specifically inhibit the phosphorylation of JNK MAPK.[6][7][8]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Recent studies have indicated that this compound can activate the Nrf2 pathway.[5] This activation leads to the upregulation of downstream antioxidant enzymes, which contributes to the extract's ability to mitigate oxidative stress. The activation of the Nrf2 pathway is a key mechanism for the neuroprotective effects observed with this compound.[5] Nardochinoid C, another compound from Spikenard, has been shown to be a potent Nrf2 activator, promoting its nuclear translocation and the subsequent expression of HO-1.

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound and its Constituents

| Assay | Cell Line | Inducer | Test Substance | Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | BV2 Microglia | LPS | Desoxo-narchinol A | IC50: 2-6 µM | Inhibition of NO production | [2] |

| Prostaglandin E2 (PGE2) Production | BV2 Microglia | LPS | Desoxo-narchinol A | IC50: 2-6 µM | Inhibition of PGE2 production | [2] |

| Interleukin-1β (IL-1β) Production | BV2 Microglia | LPS | Desoxo-narchinol A | IC50: 2-6 µM | Inhibition of IL-1β production | [2] |

| Interleukin-6 (IL-6) Production | BV2 Microglia | LPS | Desoxo-narchinol A | IC50: 2-6 µM | Inhibition of IL-6 production | [2] |

| Tumor Necrosis Factor-α (TNF-α) Production | BV2 Microglia | LPS | Desoxo-narchinol A | IC50: 2-6 µM | Inhibition of TNF-α production | [2] |

| MCP-1, VCAM-1, ICAM-1, IP-10, I-TAC Inhibition | Human Dermal Fibroblasts | Pre-inflamed | Spikenard EO | 0.0033% | Significant inhibition | [11] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Parameter Measured | Test Substance | Dosage | % Inhibition/Effect | Reference |

| Carrageenan-induced paw edema | Paw volume | NJRE | 1.24 g/kg | Superior to other treatments | [5] |

| LPS-induced iNOS mRNA | iNOS mRNA levels in brain | NJ20 | 10 and 50 mg/kg | Significant decrease | [2] |

| LPS-induced IL-1β and IL-6 mRNA | Cytokine mRNA levels in brain | NJ20 | 10 and 50 mg/kg | Significant decrease | [2] |

Table 3: Antioxidant Activity of this compound

| Assay | Solvent | Test Substance | IC50 / Value | Reference |

| DPPH Radical Scavenging | Methanol | N. jatamansi extract | 52 µg/mL | [12] |

| DPPH Radical Scavenging | Chloroform | N. jatamansi extract | 824.13 µg/mL | [13] |

| DPPH Radical Scavenging | Ethyl Acetate | N. jatamansi extract | 919.11 µg/mL | [13] |

| Total Phenolic Content | Methanol | N. jatamansi extract | 39.54 mg GAE/g | [12] |

| Total Phenolic Content | Chloroform | N. jatamansi extract | 49.53 mg GAE/g | [13][14] |

| Total Phenolic Content | Ethyl Acetate | N. jatamansi extract | 44.41 mg GAE/g | [13][14] |

| Total Flavonoid Content | Chloroform | N. jatamansi extract | 18.42 mg QE/g | [13][14] |

| Total Flavonoid Content | Ethyl Acetate | N. jatamansi extract | 10.57 mg QE/g | [13][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory and antioxidant properties of this compound.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the results.

-

-

Cell Viability: A parallel MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the extract.

In Vivo Anti-inflammatory Assays

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

-

Animals: Male Wistar rats (180-200 g) are typically used.

-

Assay Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound orally at the desired doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagents: DPPH solution in methanol.

-

Assay Procedure:

-

Prepare different concentrations of the this compound in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the extract.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer).

-

Assay Procedure:

-

Prepare different concentrations of the this compound.

-

Mix the extract with the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to that of a standard antioxidant (e.g., Trolox or ferrous sulfate).

-

Conclusion

The scientific evidence strongly supports the traditional use of this compound for inflammatory conditions. Its multifaceted mechanism of action, involving the inhibition of key pro-inflammatory pathways like NF-κB and MAPKs, and the activation of the Nrf2 antioxidant pathway, makes it a promising candidate for the development of novel anti-inflammatory and antioxidant therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on the isolation and characterization of the specific bioactive compounds responsible for these effects and their evaluation in clinical trials.

References

- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Nardostachys jatamansi extract protects against cytokine-induced β-cell damage and streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Secondary metabolite profiling, cytotoxicity, anti-inflammatory potential and in vitro inhibitory activities of Nardostachys jatamansi on key enzymes linked to hyperglycemia, hypertension and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Phytochemical Landscape of Himalayan Spikenard: A Technical Guide for Researchers

An in-depth analysis of the chemical constituents, comparative profiles of different varieties, and the underlying signaling pathways of action for Nardostachys jatamansi and related species.

Himalayan Spikenard, scientifically known as Nardostachys jatamansi, is a perennial herb of the Valerianaceae family, native to the alpine regions of the Himalayas. Renowned in traditional medicine systems like Ayurveda, it is a rich reservoir of bioactive phytochemicals, primarily sesquiterpenoids, which contribute to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anxiolytic effects. This technical guide provides a comprehensive overview of the phytochemical profile of Himalayan Spikenard varieties, detailed experimental protocols for their analysis, and a visual representation of the key signaling pathways modulated by its constituents. For the purpose of this guide, "varieties" will encompass comparisons between N. jatamansi, the closely related Valeriana jatamansi and Valeriana officinalis, and variations observed due to seasonal changes.

I. Comparative Phytochemical Profile

The rhizome of Himalayan Spikenard is the primary source of its medicinally important compounds. The phytochemical landscape is dominated by sesquiterpenes, with jatamansone (also known as valeranone) and nardostachone being the principal constituents.[1] Other significant classes of compounds include coumarins, lignans, neolignans, flavonoids, and phenolic acids.[2]

Table 1: Key Phytochemicals Identified in Nardostachys jatamansi

| Compound Class | Key Phytochemicals | Reference |

| Sesquiterpenoids | Jatamansone (Valeranone), Nardostachone, Dihydrojatamansin, Jatamansinol, Jatamansic Acid, Nardosinone, α-Gurjunene | [1],[3] |

| Terpenoids | Patchoulol, Calarene | [4] |

| Coumarins | Jatamansin | [5] |

| Lignans & Neolignans | Present in rhizomes | [2] |

| Flavonoids | Quercetin | [6] |

| Phenolic Compounds | Protocatechuic acid, Syringic acid | [7] |

| Alkaloids | Actinidine, Nardostachysin | [6],[5] |

Comparative Analysis of Different "Varieties"

Quantitative and qualitative variations in phytochemical composition can be observed between different species often used interchangeably or as substitutes for N. jatamansi, as well as due to environmental factors like the season of collection.

Table 2: Comparative Phytochemical Data of N. jatamansi and Related Species

| Phytochemical Class | Nardostachys jatamansi | Valeriana jatamansi | Valeriana officinalis | Reference |

| Total Phenolic Content | High | Lower than N. jatamansi | - | [2] |

| Total Flavonoid Content | High | Lower than N. jatamansi | - | [2] |

| Total Tannin Content | High | - | - | [2] |

| Valerenic Acid (%) | 0.018 - 0.031 | - | 0.07 | [8],[9] |

| Valepotriates | Present | Least detectable | Most detectable | [8] |

| Acetylcholinesterase Inhibition (IC50) | 67.15 µg/mL | 246.84 µg/mL | 127.30 µg/mL | [7] |

Note: A direct quantitative comparison of all phytochemicals across all "varieties" is challenging due to variations in analytical methods and reporting standards in the literature.

A study on Nardostachys jatamansi collected in different seasons indicated the presence of alkaloids, carbohydrates, steroids, and glycosides in all samples. HPTLC analysis of samples from two of the three seasons showed Rf values close to that of standard jatamansone, with the methanolic extract of one of these samples exhibiting maximum microbial inhibition.[10]

II. Experimental Protocols

The extraction and analysis of phytochemicals from Himalayan Spikenard employ a range of standard laboratory techniques. The choice of method depends on the target compounds' polarity and volatility.

A. Extraction of Phytochemicals

1. Soxhlet Extraction (for non-volatile compounds):

-

Plant Material Preparation: Air-dried and powdered rhizomes of N. jatamansi.

-

Solvent Selection: Hexane for non-polar compounds (e.g., sesquiterpenes) and methanol or ethanol for more polar compounds (e.g., phenolics, flavonoids).

-

Procedure:

-

A known quantity of the powdered rhizome is placed in a thimble.

-

The thimble is placed in the main chamber of the Soxhlet extractor.

-

The extraction solvent is heated in a distillation flask. The vapor travels up a distillation arm and condenses in a condenser.

-

The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

-

Once the level of the liquid in the chamber reaches the top of a siphon tube, the liquid and extract are siphoned back into the distillation flask.

-

This cycle is repeated multiple times to ensure exhaustive extraction.

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator.[11]

-

2. Maceration (for general phytochemical screening):

-

Plant Material Preparation: Coarsely powdered rhizomes.

-

Solvent Selection: A suitable solvent or solvent mixture (e.g., hydroalcoholic solution).

-

Procedure:

-

The powdered plant material is soaked in the chosen solvent in a sealed container.

-

The container is kept at room temperature for a period of 3 to 7 days with occasional agitation.

-

The mixture is then filtered, and the filtrate is concentrated to yield the crude extract.

-

3. Hydro-distillation (for essential oils):

-

Plant Material Preparation: Fresh or dried and crushed rhizomes.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material is placed in a flask with water.

-

The flask is heated, and the resulting steam carrying the volatile oils is condensed.

-

The oil and water mixture is collected, and the oil is separated from the aqueous layer.

-

B. Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis:

-

Principle: Separates volatile compounds based on their boiling points and partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio.

-

Typical GC-MS Conditions:

-